![molecular formula C15H12Cl2F2N2O2 B2640656 5,6-dichloro-N-{1-[4-(difluoromethoxy)phenyl]ethyl}pyridine-3-carboxamide CAS No. 1030144-39-8](/img/structure/B2640656.png)
5,6-dichloro-N-{1-[4-(difluoromethoxy)phenyl]ethyl}pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-dichloro-N-{1-[4-(difluoromethoxy)phenyl]ethyl}pyridine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5,6-dichloro-N-{1-[4-(difluoromethoxy)phenyl]ethyl}pyridine-3-carboxamide involves the inhibition of various signaling pathways involved in cell growth and survival, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. It has also been found to modulate the expression of various genes involved in cancer progression and inflammation.
Biochemical and Physiological Effects:
5,6-dichloro-N-{1-[4-(difluoromethoxy)phenyl]ethyl}pyridine-3-carboxamide has been found to have various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, inhibit angiogenesis, and modulate the expression of various genes involved in cancer progression. In neurology, it has been found to have neuroprotective effects and improve cognitive function. In immunology, it has been found to have anti-inflammatory effects and modulate the immune response.
Advantages and Limitations for Lab Experiments
5,6-dichloro-N-{1-[4-(difluoromethoxy)phenyl]ethyl}pyridine-3-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, it also has some limitations, including its poor solubility and stability, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 5,6-dichloro-N-{1-[4-(difluoromethoxy)phenyl]ethyl}pyridine-3-carboxamide. In cancer research, further studies are needed to determine its potential applications in combination therapy and its effects on cancer stem cells. In neurology, further studies are needed to determine its potential applications in the treatment of neurodegenerative diseases and its effects on synaptic plasticity. In immunology, further studies are needed to determine its potential applications in the treatment of autoimmune diseases and its effects on the immune response. Additionally, further studies are needed to improve its solubility and stability for use in lab experiments.
Synthesis Methods
The synthesis of 5,6-dichloro-N-{1-[4-(difluoromethoxy)phenyl]ethyl}pyridine-3-carboxamide involves the reaction of 3-chloropyridine-5,6-diamine with 4-(difluoromethoxy)benzyl chloride in the presence of a base. The resulting intermediate is then treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to obtain the final product.
Scientific Research Applications
5,6-dichloro-N-{1-[4-(difluoromethoxy)phenyl]ethyl}pyridine-3-carboxamide has been extensively studied for its potential applications in various fields, including cancer research, neurology, and immunology. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurology, it has been found to have neuroprotective effects and potential applications in the treatment of neurodegenerative diseases. In immunology, it has been studied for its anti-inflammatory properties and potential applications in the treatment of autoimmune diseases.
properties
IUPAC Name |
5,6-dichloro-N-[1-[4-(difluoromethoxy)phenyl]ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2F2N2O2/c1-8(9-2-4-11(5-3-9)23-15(18)19)21-14(22)10-6-12(16)13(17)20-7-10/h2-8,15H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZIKKBUTHKSHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(F)F)NC(=O)C2=CC(=C(N=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dichloro-N-{1-[4-(difluoromethoxy)phenyl]ethyl}pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2640573.png)
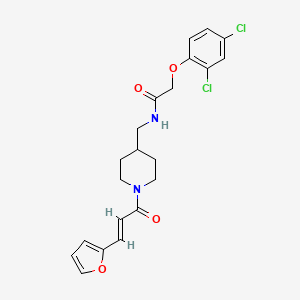
![[1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methanesulfonyl fluoride](/img/structure/B2640576.png)
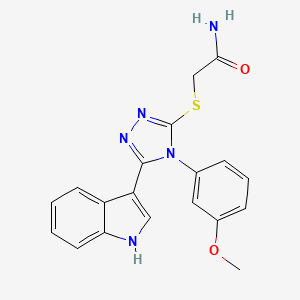
![2-[2-(9H-Fluoren-9-ylmethoxycarbonyl)-6-oxa-2-azaspiro[3.4]octan-7-yl]acetic acid](/img/structure/B2640578.png)
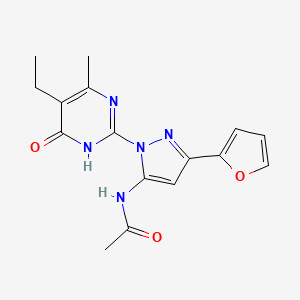
![N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide](/img/structure/B2640585.png)
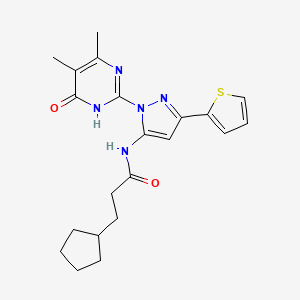
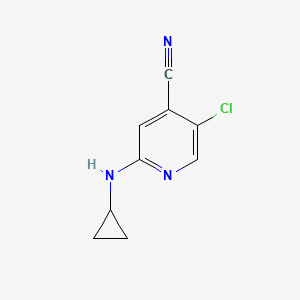

![4-chloro-N'-[(1Z)-(4-{2-[4-(trifluoromethyl)piperidin-1-yl]ethoxy}phenyl)methylidene]benzohydrazide](/img/structure/B2640593.png)
![2-[(3-Bromophenyl)sulfonylamino]-2-phenylacetic acid](/img/structure/B2640594.png)
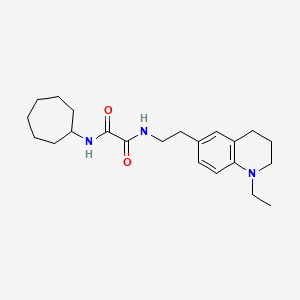
![4-Bromo-1-[[1-(2-phenylethylsulfonyl)azetidin-3-yl]methyl]pyrazole](/img/structure/B2640596.png)